molecular formula C19H26Cl2N2O3 B1668638 (2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid CAS No. 81050-71-7

(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid

Cat. No. B1668638
CAS RN: 81050-71-7
M. Wt: 401.3 g/mol
InChI Key: YNNHDRBQITYXLB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorambucyl-proline is a chlorambucil derivative of L-proline. It is a bovine lung angiotensin I-converting enzyme inhibitor.

Scientific Research Applications

Cancer Treatment Applications

  • Aurora Kinase Inhibition : A study by ロバート ヘンリー, ジェームズ (2006) describes compounds, including variants of the specified chemical, as inhibitors of Aurora A kinase, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antiviral and Enzyme Inhibition 2. Influenza Neuraminidase Inhibitors : A study by Wang et al. (2001) discussed the synthesis and structural analysis of compounds, including derivatives of the specified chemical, as potent inhibitors of influenza neuraminidase (Wang et al., 2001).

Chemical Synthesis and Library Generation 3. Solution-phase Combinatorial Synthesis : Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of variants of the compound, focusing on acylamino-5-oxopyrrolidine carboxamides (Malavašič et al., 2007).

Inflammation and Immune Response 4. Interleukin-Converting Enzyme/Caspase-1 Inhibition : Wannamaker et al. (2007) described a compound structurally related to the specified chemical as an inhibitor of interleukin-converting enzyme/caspase-1, with potential for treating inflammatory diseases (Wannamaker et al., 2007).

Drug Metabolism and Resistance 5. Metabolism of Alkylating Anticancer Drugs : Zhang et al. (2004) investigated the metabolism of chlorambucil, a structurally related compound, in relation to drug resistance in tumor cells (Zhang et al., 2004).

Antioxidant, Anti-Inflammatory, and Antiulcer Activities 6. Evaluation of Therapeutic Effects : Subudhi & Sahoo (2011) synthesized novel derivatives, including the specified compound, and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

properties

CAS RN

81050-71-7

Product Name

(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C19H26Cl2N2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H26Cl2N2O3/c20-10-13-22(14-11-21)16-8-6-15(7-9-16)3-1-5-18(24)23-12-2-4-17(23)19(25)26/h6-9,17H,1-5,10-14H2,(H,25,26)/t17-/m0/s1

InChI Key

YNNHDRBQITYXLB-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O

SMILES

C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

chlorambucyl-proline
N-(4-(4-(N,N-bis(2-chloroethyl)amino)phenyl)butyryl)-L-proline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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